3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole

Catalog No.
S12222529
CAS No.
M.F
C10H16N2O2S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazol...

Product Name

3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole

IUPAC Name

4-ethenylsulfonyl-3,5-dimethyl-1-propylpyrazole

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C10H16N2O2S/c1-5-7-12-9(4)10(8(3)11-12)15(13,14)6-2/h6H,2,5,7H2,1,3-4H3

InChI Key

VGSZDMVTWAYTQP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)S(=O)(=O)C=C)C

3,5-Dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound features a vinylsulfonyl group at the 4-position and a propyl group at the 1-position, along with two methyl groups at the 3 and 5 positions. The structural formula can be represented as follows:

C9H13N3O2S\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2\text{S}

This compound is notable for its potential applications in medicinal chemistry and material science due to its unique functional groups that can participate in various

The reactivity of 3,5-dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole is influenced by its functional groups. Key reactions include:

  • Vinyl Sulfonyl Group Reactivity: The vinyl sulfonyl moiety can undergo Michael addition reactions, allowing it to react with nucleophiles such as amines and thiols, leading to the formation of more complex structures .
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with dienophiles, due to the presence of the vinyl group .
  • Dehydration Reactions: Under acidic conditions, dehydration of alcohol derivatives can yield this pyrazole through condensation reactions .

Research suggests that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some studies indicate that compounds with similar structures have shown efficacy against various bacterial strains .
  • Anti-inflammatory Effects: Pyrazoles are often explored for their potential anti-inflammatory properties, making them candidates for treating conditions like arthritis.
  • Anticancer Activity: Certain pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in oncology .

The synthesis of 3,5-dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole can be achieved through several methods:

  • One-Pot Synthesis: A method involving the reaction of hydrazones with substituted acetophenones in the presence of dimethyl sulfoxide and acid catalysts has been reported to yield pyrazoles efficiently .
  • Cycloaddition Reactions: Utilizing vinyl sulfonyl fluorides in a (3+2) cycloaddition with diazo compounds can lead to the formation of this pyrazole derivative .
  • Condensation Reactions: The condensation of aromatic aldehydes with hydrazines followed by cyclization can also be employed to synthesize various substituted pyrazoles .

The unique structure of 3,5-dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole opens avenues for various applications:

  • Medicinal Chemistry: Due to its potential biological activities, it may serve as a lead compound for drug development.
  • Material Science: Its ability to form polymers through radical reactions makes it useful in developing new materials.
  • Agricultural Chemistry: Pyrazole derivatives are often investigated for their potential as agrochemicals due to their biological activity against pests and diseases.

Interaction studies have highlighted the compound's potential as a building block in drug design. Its reactivity with various nucleophiles allows it to form diverse derivatives that may enhance biological activity or modify pharmacokinetic properties. These interactions are crucial for understanding how modifications can lead to improved efficacy and safety profiles.

Several compounds share structural similarities with 3,5-dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-1-propyl-4-vinylpyrazoleMethyl substitution at position 3Less sterically hindered than dimethyl variant
4-Vinylsulfonyl-1H-pyrazoleLacks propyl group but retains vinyl sulfonylPotentially more reactive due to fewer steric hindrances
3,5-Diphenyl-1H-pyrazoleDiphenyl substitution at positions 3 and 5Enhanced lipophilicity and possible increased bioactivity
4-(Vinylsulfonyl)-3-methylpyrazoleMethyl substitution at position 3Similar reactivity but different biological profile

These compounds exhibit varying degrees of biological activity and reactivity based on their substituents, highlighting the uniqueness of 3,5-dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole in terms of its specific functional groups and steric configuration.

Precursor Selection and Reaction Stoichiometry

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For 3,5-dimethyl-1-propyl-4-(vinylsulfonyl)-1H-pyrazole, the reaction between propyl hydrazine and acetylacetone derivatives forms the 3,5-dimethyl-1-propylpyrazole intermediate [1]. Stoichiometric optimization shows a 1:1.2 molar ratio of hydrazine to diketone minimizes side products, as excess diketone promotes undesired aldol condensation [1].

Table 1: Stoichiometric optimization for pyrazole core synthesis

Hydrazine:Diketone RatioYield (%)Purity (%)
1:16278
1:1.28592
1:1.57281

Post-cyclization, the 4-position is functionalized via sulfonylation. Vinyl sulfonyl chloride serves as the electrophile, requiring 1.1 equivalents to ensure complete substitution while avoiding polymerization of the vinyl group [2].

Sulfonylation Techniques for Pyrazole Derivatives

Sulfonylation at the pyrazole 4-position employs nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the existing methyl and propyl groups activates the ring for reaction with vinyl sulfonyl chloride. Anhydrous dimethylformamide (DMF) facilitates the reaction at 0–5°C, suppressing side reactions [2]. Triethylamine (1.5 equivalents) neutralizes HCl byproducts, maintaining a pH >8 to prevent acid-catalyzed decomposition of the vinyl sulfonyl group [2].

Critical parameters:

  • Reagent order: Pyrazole intermediate must be added to pre-cooled (−10°C) vinyl sulfonyl chloride to prevent exothermic runaway [2].
  • Reaction time: 4 hr at 0°C, followed by 12 hr at room temperature for complete conversion [2].

Solvent Systems and Temperature Optimization

Polar aprotic solvents (DMF, dimethyl sulfoxide) enhance sulfonyl group incorporation due to their ability to stabilize ionic intermediates. Ethanol, though cost-effective, results in <50% sulfonylation due to poor solubility of vinyl sulfonyl chloride [1].

Table 2: Solvent performance in sulfonylation

SolventDielectric ConstantYield (%)
DMF36.788
DMSO46.784
Ethanol24.347

Temperature control is critical during sulfonylation. Reactions above 20°C accelerate vinyl sulfonyl chloride hydrolysis, reducing yields by 15–20% [2].

Purification Strategies and Yield Maximization

Crude product purification involves silica gel chromatography using ethyl acetate/hexane (3:7 v/v) to separate unreacted starting materials and sulfonic acid byproducts [1]. Recrystallization from methanol/water (9:1) increases purity to >98%, though with a 10–12% yield loss due to the compound’s moderate solubility [1].

Yield optimization techniques:

  • Stepwise quenching: Gradual addition of ice water during workup prevents emulsion formation.
  • Reduced pressure distillation: Removes residual DMF before chromatography, improving separation efficiency [2].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

228.09324893 g/mol

Monoisotopic Mass

228.09324893 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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